Linagliptin impurity KH-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Linagliptin impurity KH-3 is a process-related impurity associated with the synthesis of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. The presence of impurities like KH-3 can significantly impact the quality and safety of the drug product, making their identification and characterization crucial for quality control and regulatory compliance .
Métodos De Preparación
The synthesis of Linagliptin impurity KH-3 involves several steps. One common method includes the cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile in the presence of hydrogen chloride, followed by condensation with 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione using sodium carbonate as a base . Industrial production methods often involve purification steps such as charcolization and the use of mixed solvents to achieve high purity levels .
Análisis De Reacciones Químicas
Linagliptin impurity KH-3 undergoes various chemical reactions, including:
Oxidation: This reaction can convert primary amines to nitro compounds.
Reduction: Reduction reactions can reverse oxidation processes, converting nitro compounds back to amines.
Substitution: Common reagents for substitution reactions include sodium carbonate and hydrogen chloride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Linagliptin impurity KH-3 has several scientific research applications:
Pharmaceutical Research: It is used in the development and validation of analytical methods for quality control.
Product Development: Impurities like KH-3 are essential for assessing the genotoxic potential and stability of pharmaceutical products.
Regulatory Compliance: The identification and characterization of impurities are crucial for regulatory filings such as ANDA and DMF.
Mecanismo De Acción
Comparación Con Compuestos Similares
Linagliptin impurity KH-3 can be compared with other similar impurities such as:
Linagliptin-related compound C: Another impurity identified in Linagliptin formulations.
Linagliptin diene impurity: Formed during the manufacturing process.
Linagliptin dimer impurity: Used as a reference substance in quality control. Each impurity has unique characteristics that impact the overall quality and safety of the drug product.
Propiedades
Fórmula molecular |
C30H39N7O6 |
---|---|
Peso molecular |
593.7 g/mol |
Nombre IUPAC |
tert-butyl N-[(3R)-1-[1-[2-(2-acetylanilino)-2-oxoethyl]-7-but-2-ynyl-3-methyl-2,6-dioxo-4,5-dihydropurin-8-yl]piperidin-3-yl]carbamate |
InChI |
InChI=1S/C30H39N7O6/c1-7-8-16-36-24-25(33-27(36)35-15-11-12-20(17-35)31-28(41)43-30(3,4)5)34(6)29(42)37(26(24)40)18-23(39)32-22-14-10-9-13-21(22)19(2)38/h9-10,13-14,20,24-25H,11-12,15-18H2,1-6H3,(H,31,41)(H,32,39)/t20-,24?,25?/m1/s1 |
Clave InChI |
XFDZIBJSVALWQF-NWSMCOELSA-N |
SMILES isomérico |
CC#CCN1C2C(N=C1N3CCC[C@H](C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)C)C |
SMILES canónico |
CC#CCN1C2C(N=C1N3CCCC(C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.